7-(Benzyloxy)quinolin-4-ol
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Overview
Description
7-(Benzyloxy)quinolin-4-ol is a chemical compound with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Biochemical Analysis
Biochemical Properties
7-(Benzyloxy)quinolin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives, including this compound, have been found to inhibit dihydrofolate reductase and N-myristoyl transferase . These interactions are essential as they can lead to the development of new therapeutic agents.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Quinoline derivatives, including this compound, have shown antibacterial, antifungal, antimalarial, and anticancer activities . These effects are mediated through the modulation of specific cellular pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the inhibition of dihydrofolate reductase by this compound disrupts the folate pathway, which is crucial for DNA synthesis and repair . This inhibition can result in the suppression of cell proliferation, making it a potential anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under sealed, dry conditions at room temperature
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, quinoline derivatives have been shown to have a dose-dependent effect on their antibacterial and antifungal activities . Understanding the threshold and toxic doses of this compound is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. Quinoline derivatives, including this compound, are known to participate in the metabolism of nucleotides and amino acids . These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, quinoline derivatives have been shown to interact with membrane transporters that facilitate their uptake and distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)quinolin-4-ol can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another method involves the use of transition-metal catalysts and TEMPO for efficient synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize microwave-assisted synthesis, solvent-free reaction conditions, and recyclable catalysts to achieve greener and more sustainable chemical processes .
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)quinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium azide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline-4-carboxylic acid, while reduction reactions may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
7-(Benzyloxy)quinolin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)quinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-(Benzyloxy)quinolin-4-ol include:
Quinoline-4-ol: A simpler derivative of quinoline with similar chemical properties.
7-Hydroxyquinoline: Another derivative with a hydroxyl group at a different position.
4-Quinolone: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group at the 7-position and hydroxyl group at the 4-position make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-phenylmethoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16-8-9-17-15-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQRHYWEGFFXKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610566 |
Source
|
Record name | 7-(Benzyloxy)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749922-34-7 |
Source
|
Record name | 7-(Benzyloxy)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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